molecular formula C10H10N2O2 B3306296 (3-Cyano-benzylamino)-acetic acid CAS No. 926252-79-1

(3-Cyano-benzylamino)-acetic acid

Cat. No.: B3306296
CAS No.: 926252-79-1
M. Wt: 190.2 g/mol
InChI Key: IIKGDXZAORYBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyano-benzylamino)-acetic acid is an organic compound characterized by the presence of a cyano group (-CN) attached to a benzylamino group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyano-benzylamino)-acetic acid typically involves the reaction of 3-cyanobenzylamine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 3-cyanobenzylamine attacks the carbon atom of chloroacetic acid, displacing the chlorine atom and forming the desired product.

Reaction Conditions:

    Reagents: 3-cyanobenzylamine, chloroacetic acid

    Solvent: Aqueous or organic solvent (e.g., ethanol)

    Catalyst: Base (e.g., sodium hydroxide)

    Temperature: Room temperature to reflux

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Cyano-benzylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or amides

    Reduction: Primary amines

    Substitution: Various substituted benzylamino derivatives

Scientific Research Applications

(3-Cyano-benzylamino)-acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Cyano-benzylamino)-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The benzylamino group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyanobenzyl bromide
  • 3-Cyanobenzyl alcohol
  • 3-Cyanobenzaldehyde

Uniqueness

(3-Cyano-benzylamino)-acetic acid is unique due to the presence of both a cyano group and an acetic acid moiety, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[(3-cyanophenyl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-5-8-2-1-3-9(4-8)6-12-7-10(13)14/h1-4,12H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKGDXZAORYBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Cyano-benzylamino)-acetic acid
Reactant of Route 2
Reactant of Route 2
(3-Cyano-benzylamino)-acetic acid
Reactant of Route 3
Reactant of Route 3
(3-Cyano-benzylamino)-acetic acid
Reactant of Route 4
Reactant of Route 4
(3-Cyano-benzylamino)-acetic acid
Reactant of Route 5
Reactant of Route 5
(3-Cyano-benzylamino)-acetic acid
Reactant of Route 6
Reactant of Route 6
(3-Cyano-benzylamino)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.